molecular formula C11H14BrClN2O3 B1525217 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride CAS No. 1220020-95-0

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride

Cat. No.: B1525217
CAS No.: 1220020-95-0
M. Wt: 337.6 g/mol
InChI Key: XRAJBFIMQUUBOW-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14BrClN2O3 and a molecular weight of 337.6 g/mol . It is characterized by the presence of a piperidine ring substituted with a 4-bromo-2-nitrophenoxy group and is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

The synthesis of 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-nitrophenol and piperidine.

    Reaction Conditions: The reaction between 4-bromo-2-nitrophenol and piperidine is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The intermediate product, 4-(4-Bromo-2-nitrophenoxy)piperidine, is then isolated and purified.

    Hydrochloride Formation: The final step involves the conversion of the intermediate to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate the activity of certain enzymes and receptors in the body. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(4-bromo-2-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAJBFIMQUUBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-95-0
Record name Piperidine, 4-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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